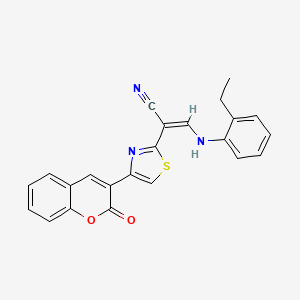

(Z)-3-((2-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-((2-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted with a 2-oxo-2H-chromen-3-yl group and an (Z)-configured amino-arylacrylonitrile moiety. The compound’s structural complexity arises from the integration of a coumarin (chromen-2-one) core, a thiazole heterocycle, and a substituted phenylamino group. These components are pharmacologically significant: coumarins are known for antitumor and anticoagulant activities , thiazoles are prevalent in anticancer and antimicrobial agents , and acrylonitrile derivatives often exhibit bioactivity due to their electrophilic nitrile group.

Properties

IUPAC Name |

(Z)-3-(2-ethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S/c1-2-15-7-3-5-9-19(15)25-13-17(12-24)22-26-20(14-29-22)18-11-16-8-4-6-10-21(16)28-23(18)27/h3-11,13-14,25H,2H2,1H3/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLKEGWLKGKDJI-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((2-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and research findings.

Chemical Structure

The compound can be described by the following structural formula:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various coumarin derivatives, including those similar to our compound of interest. For instance, a study tested several coumarin analogues against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, suggesting that compounds with similar structures to this compound could also possess antimicrobial properties .

| Compound | Target Organism | Activity Level |

|---|---|---|

| 10c | MRSA | Moderate |

| 10f | MRSA | Moderate |

| 10g | MRSA | Moderate |

| 10i | C. albicans | Significant |

Antioxidant Activity

The antioxidant capacity of coumarin derivatives has been investigated using various assays such as DPPH and nitric oxide radical scavenging methods. Compounds derived from the coumarin structure have shown promising results in inhibiting oxidative stress markers. For example, two synthesized compounds demonstrated significant antioxidant activity compared to ascorbic acid, indicating that this compound may similarly exhibit protective effects against oxidative damage .

| Compound | Assay Type | IC50 (µM) |

|---|---|---|

| 5 | DPPH | 25 |

| 6 | Nitric Oxide | 30 |

Anticancer Activity

Preliminary studies have also suggested potential anticancer properties for compounds structurally related to this compound. Research indicates that certain thiazole and chromen derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines .

Case Studies

- Study on Coumarin Derivatives : A comprehensive study assessed the biological activities of over 1300 coumarin derivatives, revealing that specific modifications could enhance antimicrobial and antioxidant properties significantly. This suggests that structural variations in this compound might yield compounds with improved efficacy against pathogens .

- Anticancer Potential : Another research project focused on thiazole-containing compounds demonstrated their ability to induce apoptosis in various cancer cell lines, highlighting the therapeutic potential of such structures in cancer treatment. The study found that modifications in the side chains could enhance bioactivity, which may be applicable to the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and chromen structures exhibit significant anticancer properties. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In one study, a thiazole-pyridine hybrid showed better anti-breast cancer efficacy compared to the standard drug 5-fluorouracil, indicating that modifications in the thiazole structure can enhance anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole | HCT-116 | 15.23 | |

| 4-(6-amino-3,5-dicyano... | MES Model | 24.38 |

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have shown that modifications to the thiazole ring can lead to enhanced activity against bacterial strains, making them promising candidates for developing new antibiotics .

Synthesis and Mechanism of Action

The synthesis of (Z)-3-((2-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile typically involves multi-step reactions, including the Knoevenagel condensation between appropriate aldehydes and active methylene compounds. The resulting products are then evaluated for their biological activities through various assays.

Mechanism of Action :

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For example, certain thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study synthesized a series of thiazole-linked compounds and evaluated their anticancer activity against several cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts . -

Case Study on Antimicrobial Activity :

Another investigation focused on the antimicrobial properties of thiazole derivatives, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of electron-withdrawing groups on the phenyl ring connected to the thiazole for improved antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the thiazole substituents, aryl groups, and core heterocycles. Below is a detailed comparison with key derivatives:

Structural Analogues with Modified Aryl/Thiazole Substituents

(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Structure: Features a benzo[b]thiophene moiety instead of the coumarin-thiazole system and a dimethoxyphenyl group. Activity: Demonstrates moderate cytotoxicity in cancer cell lines, attributed to the electron-rich methoxy groups enhancing π-π interactions with biological targets .

(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile Structure: Contains a nitro-substituted phenyl group on the thiazole and a chloro-methylphenylamino group. This contrasts with the target compound’s 2-ethylphenyl group, which may improve lipophilicity and membrane permeability . Synthesis: Prepared via Knoevenagel condensation, similar to methods used for other acrylonitrile derivatives .

3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile Structure: Lacks the coumarin core and substituents; features a dimethylamino group. Activity: Reported to inhibit cancer cell proliferation (IC₅₀ ~1–3 μM in HepG2 cells), highlighting the importance of the thiazole-acrylonitrile scaffold .

Coumarin-Containing Analogues

7-Hydroxycoumarin (7-OH-C) Structure: Simplified coumarin derivative without the thiazole-acrylonitrile system. Activity: Exhibits antitumor effects (IC₅₀: 0.68–2.69 mM in gastric and colon carcinoma cells) via metabolic interference and apoptosis induction . Comparison: The target compound’s coumarin-thiazole hybrid may enhance selectivity by combining DNA interaction (coumarin) and kinase inhibition (thiazole).

Quantitative Comparison of Key Features

Potential Mechanisms of Action

- The coumarin moiety may intercalate DNA or inhibit topoisomerases, while the thiazole-acrylonitrile scaffold could target kinases or tubulin polymerization .

- Compared to simpler coumarins (e.g., 7-OH-C), the hybrid structure likely offers dual mechanisms, enhancing potency and reducing off-target effects.

Q & A

Q. Critical Conditions :

- Temperature : Maintain 60–80°C during coupling reactions to avoid side products.

- Solvents : Use polar aprotic solvents (e.g., DMF) for thiazole formation and non-polar solvents (toluene) for stereochemical control .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic methods are essential for structural characterization?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (e.g., proton signals at δ 7.2–8.1 ppm for aromatic groups) and acrylonitrile geometry (Z-configuration via coupling constants) .

- IR Spectroscopy : Identify key functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between thiazole and chromenone planes) and validate Z-configuration .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₃H₁₈N₃O₂S) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Target Identification :

- Computational Docking : Screen against kinase or GPCR targets using AutoDock Vina; prioritize targets with binding energies < -8 kcal/mol .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) to validate computational predictions .

Functional Assays :

- Enzyme Inhibition : Test IC₅₀ values against purified kinases (e.g., EGFR) using ADP-Glo™ assays .

- Cellular Models : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with ROS generation (DCFH-DA probe) .

Advanced: How to resolve contradictions between computational bioactivity predictions and experimental results?

Methodological Answer:

Validate Computational Models :

- Re-optimize docking parameters (e.g., grid box size, ligand flexibility) in Schrödinger Maestro .

- Compare multiple algorithms (e.g., molecular dynamics vs. machine learning predictions) .

Orthogonal Experimental Assays :

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics if SPR data conflicts with docking results .

- Perform gene expression profiling (RNA-seq) to identify off-target effects not predicted in silico .

Basic: What strategies ensure stereochemical purity during synthesis?

Methodological Answer:

- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during acrylonitrile formation to favor Z-isomers .

- Reaction Monitoring : Track reaction progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water gradient) to detect stereoisomers early .

- Post-Synthesis Analysis : Confirm Z-configuration via NOESY NMR (cross-peaks between thiazole and chromenone protons) .

Advanced: How to assess the compound’s potential as a kinase inhibitor using structure-based drug design?

Methodological Answer:

Molecular Docking :

- Align the compound’s nitrile group with ATP-binding site lysine residues (e.g., EGFR Lys721) using Glide XP mode .

Molecular Dynamics (MD) Simulations :

- Simulate 100 ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) and hydrogen-bond occupancy (>70%) .

In Vitro Validation :

- Perform kinase inhibition assays (e.g., Z′-LYTE® technology) across a panel of 50 kinases to identify selectivity profiles .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Liquid-Liquid Extraction : Separate organic and aqueous layers using DCM/water to remove polar impurities .

- Flash Chromatography : Use silica gel (230–400 mesh) with gradients of hexane/ethyl acetate (4:1 to 1:2) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity (>99% by HPLC) .

Advanced: How to mitigate electron-withdrawing group effects during functionalization?

Methodological Answer:

- Protective Groups : Temporarily mask the nitrile with trimethylsilyl groups during electrophilic substitutions .

- Catalytic Optimization : Use Pd₂(dba)₃ with SPhos ligand to enhance coupling efficiency of electron-deficient aryl halides .

- Solvent Effects : Perform reactions in DMAc (high polarity) to stabilize charge-separated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.